molecular formula C9H10BrNO B1340900 6-Bromochroman-4-amine CAS No. 735248-42-7

6-Bromochroman-4-amine

Cat. No. B1340900
M. Wt: 228.09 g/mol
InChI Key: ZESQTVMJJLDRNQ-UHFFFAOYSA-N
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Description

6-Bromochroman-4-amine is a chemical compound with the molecular formula C9H11BrClNO . It is a solid substance and is often used as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .


Synthesis Analysis

The synthesis of amines like 6-Bromochroman-4-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .


Molecular Structure Analysis

The molecular structure of 6-Bromochroman-4-amine is represented by the formula C9H11BrClNO . The average mass of this compound is 264.547 Da and the monoisotopic mass is 262.971252 Da .


Chemical Reactions Analysis

Amines like 6-Bromochroman-4-amine can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides , and conversion to alkenes via a Hofmann elimination . The spectroscopic properties of amines can also be analyzed using techniques such as infrared spectroscopy and NMR spectroscopy .


Physical And Chemical Properties Analysis

6-Bromochroman-4-amine is a solid substance . The average mass of this compound is 264.547 Da and the monoisotopic mass is 262.971252 Da .

Scientific Research Applications

Specific Scientific Field

Biochemical Research

Summary of the Application

6-Bromochroman-4-amine is used as a building block in biochemical research . Building blocks are compounds that are used as precursors or raw materials in chemical reactions to synthesize more complex molecules.

Methods of Application

The specific methods of application can vary widely depending on the specific research context and the molecules being synthesized. Typically, these building blocks are used in controlled laboratory conditions, following specific protocols for chemical synthesis .

Results or Outcomes

The outcomes of using 6-Bromochroman-4-amine as a building block would depend on the specific molecules being synthesized. Unfortunately, the search results did not provide quantitative data or statistical analyses related to this application .

Application 2: Alzheimer’s Disease Research

Specific Scientific Field

Neuroscience

Summary of the Application

In vitro studies have revealed that certain derivatives of 6-Bromochroman-4-amine exhibited high binding affinities to Aβ plaques . Aβ plaques are a characteristic feature of Alzheimer’s disease, and compounds that can bind to these plaques are of interest in the research and development of potential treatments for this disease.

Methods of Application

The methods of application involve in vitro studies, where the binding affinities of the 6-Bromochroman-4-amine derivatives to Aβ plaques are tested .

Results or Outcomes

The derivatives (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one exhibited high binding affinities to Aβ plaques with Ki values of 9.98 and 9.10 nM, respectively .

Application 3: Chemical Synthesis

Specific Scientific Field

Chemical Synthesis

Summary of the Application

6-Bromochroman-4-amine hydrochloride is used as a raw material or intermediate in chemical synthesis . Intermediates are compounds that are used in the middle stages of synthesis to create more complex molecules.

Methods of Application

The specific methods of application can vary widely depending on the specific synthesis context and the molecules being synthesized. Typically, these intermediates are used in controlled laboratory conditions, following specific protocols for chemical synthesis .

Results or Outcomes

The outcomes of using 6-Bromochroman-4-amine hydrochloride as an intermediate would depend on the specific molecules being synthesized. Unfortunately, the search results did not provide quantitative data or statistical analyses related to this application .

Application 4: Raw Material in Chemical Synthesis

Specific Scientific Field

Chemical Synthesis

Summary of the Application

6-Bromochroman-4-amine hydrochloride is used as a raw material or intermediate in chemical synthesis . Intermediates are compounds that are used in the middle stages of synthesis to create more complex molecules.

Methods of Application

The specific methods of application can vary widely depending on the specific synthesis context and the molecules being synthesized. Typically, these intermediates are used in controlled laboratory conditions, following specific protocols for chemical synthesis .

Results or Outcomes

The outcomes of using 6-Bromochroman-4-amine hydrochloride as an intermediate would depend on the specific molecules being synthesized. Unfortunately, the search results did not provide quantitative data or statistical analyses related to this application .

Safety And Hazards

The safety data sheets recommend using personal protective equipment, avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas . The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQTVMJJLDRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585686
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromochroman-4-amine

CAS RN

735248-42-7
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of chroman-4-ylamine (Step B) (2.550 g, 17.09 mmol) in AcOH (50 mL) at RT was treated with Br2 (3.01 g, 0.96 mL, 18.8 mmol) drop-wise. The reaction was stirred at RT until HPLC analysis showed complete consumption of starting material. The mixture was diluted with H2O (100 mL) and NaOH was added until the solution became basic. The aqueous layer was extracted with EtOAc until tlc analysis of the aqueous layer showed no evidence of the title compound. The combined organics were dried over MgSO4 and concentrated in vacuo to yield the crude compound, which was purified by flash column chromatography to afford the pure title compound. MS (APCI pos) 229 (M+H).
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2.55 g
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0.96 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Lorthiois, J Roache, D Barnes-Seeman… - Journal of medicinal …, 2020 - ACS Publications
The serine protease factor XI (FXI) is a prominent drug target as it holds promise to deliver efficacious anticoagulation without an enhanced risk of major bleeds. Several efforts have …
Number of citations: 15 pubs.acs.org

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